molecular formula C23H27N3O2 B7881984 yGsy2p-IN-H23

yGsy2p-IN-H23

Cat. No.: B7881984
M. Wt: 377.5 g/mol
InChI Key: YGPHAIXUDLLWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

yGsy2p-IN-H23: is a potent and first-in-class inhibitor specifically designed to target yeast glycogen synthase 2 (yGsy2p). It demonstrates an IC50 value of 875 µM for human glycogen synthase 1 (hGYS1). This compound binds precisely within the uridine diphosphate glucose binding pocket of yGsy2p .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of yGsy2p-IN-H23 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes.

Chemical Reactions Analysis

Types of Reactions: yGsy2p-IN-H23 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced form.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.

Scientific Research Applications

yGsy2p-IN-H23 is primarily used in scientific research to study glycogen storage diseases (GSDs). Its applications include:

Mechanism of Action

yGsy2p-IN-H23 exerts its effects by binding within the uridine diphosphate glucose binding pocket of yeast glycogen synthase 2 (yGsy2p). This binding inhibits the enzyme’s activity, thereby reducing glycogen synthesis. The compound’s molecular targets include yeast glycogen synthase 2 and human glycogen synthase 1, with an IC50 value of 875 µM for the latter .

Comparison with Similar Compounds

Uniqueness: This compound is unique due to its specific binding within the uridine diphosphate glucose binding pocket of yGsy2p, making it a first-in-class inhibitor. Its high specificity and potency make it a valuable tool for studying glycogen synthase enzymes and related metabolic pathways .

Properties

IUPAC Name

2-methoxy-4-[3-[2-(1-methylpyrrolidin-2-yl)ethyl]-5-phenylimidazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-25-13-6-9-19(25)12-14-26-16-24-22(17-7-4-3-5-8-17)23(26)18-10-11-20(27)21(15-18)28-2/h3-5,7-8,10-11,15-16,19,27H,6,9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPHAIXUDLLWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN2C=NC(=C2C3=CC(=C(C=C3)O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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